

# Thermal Decomposition Kinetics of Hexanitroethane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Hexanitroethane

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## Introduction

**Hexanitroethane** (HNE), a powerful oxidizing agent and energetic material, has garnered significant interest for its potential applications in propellants and explosives. A thorough understanding of its thermal decomposition kinetics is paramount for ensuring its safe handling, storage, and application, as well as for predicting its performance characteristics. This technical guide provides a comprehensive overview of the thermal decomposition kinetics of **hexanitroethane** in the solid phase, including key kinetic parameters, detailed experimental protocols, and a visualization of the decomposition pathway.

## Quantitative Data on Thermal Decomposition Kinetics

The thermal decomposition of solid **hexanitroethane** has been shown to follow first-order kinetics. The kinetic parameters are summarized in the table below.

Parameter	Value	Reference
Arrhenius Equation	$k = 1018.1 \exp(-38,900/RT) \text{ s}^{-1}$	[1]
Activation Energy (Ea)	38.9 kcal/mol (162.8 kJ/mol)	[1]
Pre-exponential Factor (A)	1018.1 s <sup>-1</sup>	[1]
Decomposition Reaction	$\text{C}_2(\text{NO}_2)_6(\text{s}) \rightarrow 3\text{NO}_2(\text{g}) + \text{NO}(\text{g}) + \text{N}_2\text{O}(\text{g}) + 2\text{CO}_2(\text{g})$	[1]

Note: R is the gas constant (1.987 cal/mol·K).

The rate of decomposition is significantly influenced by the physical state and the presence of solvents. For instance, the decomposition rate in n-heptane is 11.5 times faster and in cyclohexane 23 times faster than in the solid state at 85°C.[1]

## Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and kinetic analysis of **hexanitroethane**.

### Synthesis and Purification of Hexanitroethane

A common method for the synthesis of **hexanitroethane** involves the nitration of the potassium salt of tetranitroethane.

Materials:

- Potassium salt of tetranitroethane
- Fuming nitric acid
- Fuming sulfuric acid
- Methylene chloride
- Dry ice/acetone bath

- Anhydrous magnesium sulfate

Procedure:

- Suspend the potassium salt of tetranitroethane in methylene chloride and cool the mixture to -60°C using a dry ice/acetone bath.
- Slowly add a cold mixture of fuming nitric acid and fuming sulfuric acid to the suspension while maintaining the low temperature.
- Allow the reaction mixture to stand for approximately 18 hours at a low temperature (e.g., in a refrigerator).
- Separate the lower acid layer from the methylene chloride layer.
- Wash the methylene chloride layer repeatedly with water until the washings are neutral.
- Dry the methylene chloride solution over anhydrous magnesium sulfate.
- Filter the solution and chill it to crystallize the **hexanitroethane**.
- For kinetic studies, further purify the **hexanitroethane** by recrystallization from methylene chloride followed by sublimation. The melting point of purified **hexanitroethane** is in the range of 140-150°C with decomposition.<sup>[1]</sup>

## Kinetic Analysis via Isothermal Decomposition using Constant Volume Manometry

The kinetics of the thermal decomposition of solid **hexanitroethane** can be determined by monitoring the pressure increase of the gaseous products in a constant volume system.

Apparatus:

- A constant volume reaction vessel of known volume, typically made of glass.
- A high-vacuum system capable of evacuating the reaction vessel to low pressures (e.g.,  $<10^{-5}$  torr).

- A temperature-controlled bath (e.g., oil bath or furnace) to maintain a constant decomposition temperature.
- A pressure transducer connected to the reaction vessel to continuously monitor the pressure of the evolved gases.
- A data acquisition system to record the pressure and temperature data over time.

#### Procedure:

- Introduce a precisely weighed sample of purified **hexanitroethane** (typically a few milligrams) into the reaction vessel.
- Evacuate the reaction vessel to a high vacuum to remove any air and volatile impurities.
- Isolate the reaction vessel from the vacuum system.
- Immerse the reaction vessel in the pre-heated, temperature-controlled bath to initiate the decomposition.
- Continuously record the pressure inside the reaction vessel as a function of time.
- Continue the measurement until the pressure increase ceases, indicating the completion of the decomposition.
- The final pressure reading ( $P_f$ ) corresponds to the total pressure of the gaseous products.

#### Data Analysis:

- The partial pressure of **hexanitroethane** at any time  $t$  ( $P_{\text{HNE},t}$ ) can be related to the initial pressure ( $P_0$ , which is effectively zero after evacuation) and the pressure at time  $t$  ( $P_t$ ) and the final pressure ( $P_f$ ) by the stoichiometry of the reaction. For a first-order reaction, the rate constant ( $k$ ) can be determined from the integrated rate law:

$$\ln(P_f - P_t) = -kt + \ln(P_f)$$

- A plot of  $\ln(P_f - P_t)$  versus time ( $t$ ) should yield a straight line with a slope of  $-k$ .

- Repeat the experiment at several different temperatures to obtain the rate constants at each temperature.
- The activation energy ( $E_a$ ) and pre-exponential factor ( $A$ ) can then be determined from the Arrhenius equation by plotting  $\ln(k)$  versus  $1/T$ :

$$\ln(k) = \ln(A) - (E_a/R)(1/T)$$

The slope of this line is  $-E_a/R$ , and the y-intercept is  $\ln(A)$ .

## Visualization of Decomposition Pathways

The thermal decomposition of **hexanitroethane** proceeds through different pathways in the solid phase versus in solution.

### Solid-Phase Decomposition

The decomposition in the solid state is a direct fragmentation of the molecule into gaseous products.

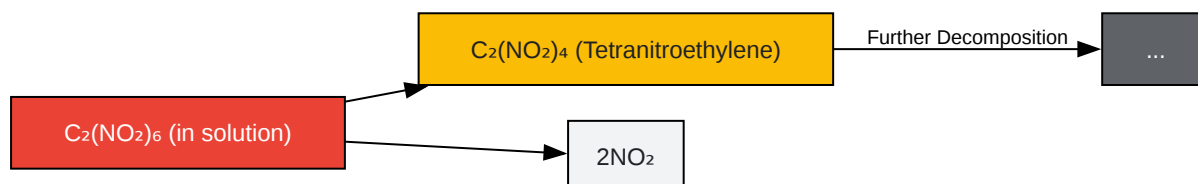


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Solid-phase thermal decomposition of **hexanitroethane**.

### Solution-Phase Decomposition (Initial Step)

In solution, the decomposition is believed to proceed through the formation of a tetranitroethylene intermediate.



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Initial step of the solution-phase thermal decomposition of **hexanitroethane**.

## Conclusion

This technical guide has provided a detailed overview of the thermal decomposition kinetics of **hexanitroethane**, with a focus on its solid-phase behavior. The provided quantitative data, experimental protocols, and visual representations of the decomposition pathways offer valuable information for researchers and professionals working with this energetic material. A comprehensive understanding of these fundamental properties is crucial for the advancement of its applications in various fields. Further research into the detailed mechanism of the solution-phase decomposition and the influence of different solvents would provide a more complete picture of the chemical behavior of **hexanitroethane**.

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## References

- 1. researchgate.net [researchgate.net]
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